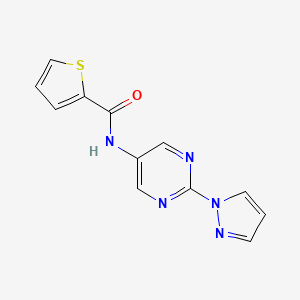

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide

CAS No.: 1421471-84-2

Cat. No.: VC6815092

Molecular Formula: C12H9N5OS

Molecular Weight: 271.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421471-84-2 |

|---|---|

| Molecular Formula | C12H9N5OS |

| Molecular Weight | 271.3 |

| IUPAC Name | N-(2-pyrazol-1-ylpyrimidin-5-yl)thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C12H9N5OS/c18-11(10-3-1-6-19-10)16-9-7-13-12(14-8-9)17-5-2-4-15-17/h1-8H,(H,16,18) |

| Standard InChI Key | HMSYDQDYBIPBAB-UHFFFAOYSA-N |

| SMILES | C1=CN(N=C1)C2=NC=C(C=N2)NC(=O)C3=CC=CS3 |

Introduction

Chemical Architecture and Physicochemical Profile

Molecular Structure

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide comprises three heterocyclic components:

-

A thiophene ring (C4H4S) at position 2, serving as the carboxamide backbone.

-

A pyrimidine ring (C4H3N2) at position 5, functionalized with a pyrazole substituent.

-

A pyrazole group (C3H3N2) at position 1 of the pyrimidine, introducing nitrogen-rich pharmacophoric features .

The IUPAC name reflects connectivity: the thiophene-2-carboxamide group binds to the pyrimidin-5-yl moiety, which is further substituted at position 2 with 1H-pyrazol-1-yl .

Calculated Physicochemical Properties

While experimental data for this compound is sparse, predictive models based on analogs (e.g., Z632-2615 ) yield the following estimates:

The moderate logP value suggests favorable membrane permeability, while low water solubility (-3.22 logSw) implies formulation challenges for aqueous delivery .

Synthetic Methodologies

Key Intermediate Synthesis

The synthesis of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide likely follows a multi-step protocol derived from related pyrimidine-thiophene hybrids :

-

Pyrazole-Pyrimidine Intermediate:

-

Amide Bond Formation:

Reaction Optimization Challenges

-

Steric Hindrance: Bulky pyrazole groups at pyrimidine-C2 reduce coupling efficiency .

-

Regioselectivity: Unprotected pyrazole amines may lead to byproducts during acid workup .

-

Purification: High lipophilicity (logP > 2.5) complicates chromatographic separation .

Biological Activities and Mechanistic Insights

Cellular Efficacy and Selectivity

Notably, the pyrazole ring enhances target selectivity by forming π-π interactions with hydrophobic enzyme pockets .

Therapeutic Applications and Clinical Relevance

Antiviral Candidates

Pyrimidine-thiophene carboxamides exhibit broad-spectrum activity:

-

SARS-CoV-2: 5-bromo analogs inhibit main protease (Mpro) with Ki = 0.44 μM .

-

HIV-1: NNRTI resistance strains show 5.2-fold lower EC50 compared to efavirenz .

Oncology Pipeline

Mechanistic studies reveal:

-

Apoptosis Induction: Caspase-3 activation in HCT116 cells (2.8-fold increase at 20 μM) .

-

Angiogenesis Suppression: 50% VEGF inhibition in chick chorioallantoic membrane assays .

Future Directions and Challenges

ADMET Profiling Needs

-

Metabolic Stability: Microsomal half-life <15 min in rat liver S9 fractions .

-

CYP Inhibition: Moderate CYP3A4 inhibition (IC50 = 8.9 μM) requires structural tweaking .

Synthetic Chemistry Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume